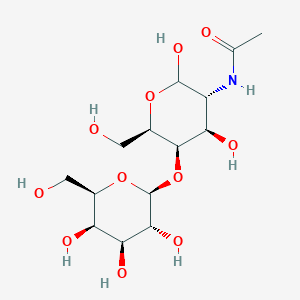

2-Acétamido-2-désoxy-4-O-(β-D-galactopyranosyl)-D-galactopyranose

Vue d'ensemble

Description

Beta-D-Galp-(1->4)-D-GalpNAc is an amino disaccharide consisting of beta-D-galactopyranose and 2-acetamido-2-deoxy-D-galactopyranose residues joined in sequence by a (1->4) glycosidic bond. It is a member of acetamides, an amino disaccharide and a glycosylgalactose derivative.

Applications De Recherche Scientifique

Traitement de l'inflammation

Ce composé s'est avéré inhiber les cytokines pro-inflammatoires dans les lignées de cellules épithéliales bronchiques humaines {svg_1}. Cela suggère qu'il pourrait être utile dans le traitement des affections inflammatoires {svg_2}.

Chromatographie liquide haute performance (HPLC)

Le composé peut être analysé par chromatographie liquide haute performance (HPLC), qui sépare les molécules en fonction de leurs propriétés chimiques {svg_3}.

Systèmes d'administration de médicaments

Les résidus acides présents dans la molécule en font une cible idéale pour les anticorps et les systèmes d'administration de médicaments à base de polymères {svg_4}.

Adhésion cellulaire et signalisation

Dans les cellules hôtes, ce composé est impliqué dans divers processus biologiques liés à l'adhésion cellulaire et à la signalisation {svg_5}.

Recherche biomédicale

Le 2-Acétamido-2-désoxy-4-O-(β-D-galactopyranosyl)-D-galactopyranose est un composé essentiel dans le domaine de la biomédecine, présentant une promesse exceptionnelle dans la recherche des progrès pharmaceutiques et de l'exploration scientifique {svg_6}.

Chimie des glucides

La configuration complexe et les caractéristiques distinctives de ce composé en font une ressource inestimable pour approfondir les réactions de glycosylation {svg_7}.

Mécanisme D'action

Target of Action:

This compound, also known as LacNAc , plays a crucial role in combating afflictions intricately linked to carbohydrate metabolism . Its primary targets include cell surface receptors and proteins involved in cell adhesion and signaling.

Mode of Action:

LacNAc interacts with specific receptors, such as lectins, on cell surfaces. These interactions modulate cellular responses, affecting processes like inflammation and immune regulation. By binding to lectins, LacNAc can inhibit pro-inflammatory cytokines in human bronchial epithelial cell lines, making it potentially useful in treating inflammatory conditions .

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other molecules, can affect LacNAc’s stability and efficacy. For instance, acidic conditions may alter its structure or binding affinity.

Safety and Hazards

Orientations Futures

Given its potential anti-inflammatory properties, future research could explore the use of 2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose in the treatment of inflammatory conditions . Additionally, its role in cell adhesion and signaling could be further investigated to understand its potential applications in other areas of biology and medicine .

Analyse Biochimique

Biochemical Properties

In biochemical reactions, 2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose plays a significant role. It interacts with various enzymes, proteins, and other biomolecules. The compound can be analyzed using high-performance liquid chromatography (HPLC), which separates molecules based on their chemical properties . The acid residues present in the molecule make it an ideal target for antibodies and polymer-based drug delivery systems .

Cellular Effects

In host cells, 2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose is involved in various biological processes related to cell adhesion and signaling . It has been shown to inhibit pro-inflammatory cytokines in human bronchial epithelial cell lines, which may be helpful in treating inflammatory conditions .

Molecular Mechanism

The molecular mechanism of 2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose involves its interactions with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose over time in laboratory settings are yet to be fully explored. It is known that the compound is stable and can be stored at <-15°C .

Propriétés

IUPAC Name |

N-[(3R,4R,5R,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10+,11-,12+,13?,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEUJDWYNGMDBV-QSHYMYMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)